3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE
Description
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Structure
3D Structure
Properties
CAS No. |
103318-73-6 |
|---|---|
Molecular Formula |
C9H4Cl2FNO |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9-1-2-14-13-9/h1-4H |
InChI Key |
XQDCPMPMYPHRBJ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F |
Canonical SMILES |
C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F |
Synonyms |
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE |
Origin of Product |
United States |
Foundational & Exploratory
3-(2,4-Dichloro-5-fluorophenyl)isoxazole: Technical Profile & Synthesis Guide
This guide provides an in-depth technical analysis of 3-(2,4-dichloro-5-fluorophenyl)isoxazole , a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates.
Compound Identity & Characterization
This compound serves as a critical scaffold for introducing the metabolically stable 2,4-dichloro-5-fluorophenyl moiety into isoxazoline-based bioactive molecules. This specific halogenation pattern is historically significant in fluoroquinolone antibiotics (e.g., ciprofloxacin precursors) and is now increasingly utilized in next-generation ectoparasiticides and herbicides to block metabolic oxidation sites.
| Property | Data |
| Chemical Name | 3-(2,4-dichloro-5-fluorophenyl)isoxazole |
| CAS Number | 103318-73-6 |
| Molecular Formula | C₉H₄Cl₂FNO |
| Molecular Weight | 232.04 g/mol |
| Precursor CAS | 86522-91-0 (2,4-dichloro-5-fluorobenzaldehyde) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| SMILES | C1=CC(=C(C=C1F)Cl)C2=NOC=C2Cl (Note: Verify isomer position) Corrected: FC1=C(Cl)C=C(C2=NOC=C2)C(Cl)=C1 |
| InChI Key | Derivative dependent; Core scaffold identifier required for registry.[1] |
Synthetic Utility & Retrosynthesis
The "Isoxazole Click" Strategy
The construction of the 3-aryl isoxazole core is most efficiently achieved via a [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne surrogate. This route is preferred over the Claisen condensation (which typically yields 5-aryl isomers) because it strictly controls the regiochemistry to place the aryl group at the 3-position.
Retrosynthetic Pathway
-
Disconnection: C3–C4 bond and O–N bond.
-
Intermediates: 2,4-dichloro-5-fluorobenzonitrile oxide + Acetylene equivalent (e.g., Vinyl Acetate).
-
Starting Material: 2,4-dichloro-5-fluorobenzaldehyde (CAS 86522-91-0).[4][5][6]
Mechanism of Action (Synthesis)
The synthesis relies on the in situ generation of a nitrile oxide dipole. The 2,4-dichloro-5-fluoro substitution pattern on the phenyl ring is electron-withdrawing, which stabilizes the dipole but also requires careful pH control to prevent dimerization to furoxan byproducts.
Figure 1: Regioselective synthesis of the 3-aryl isoxazole core via nitrile oxide cycloaddition.
Experimental Protocols
Protocol A: Precursor Synthesis (Aldoxime Formation)
Rationale: The aldehyde must be converted to the oxime to enable the formation of the 1,3-dipole.
-
Reagents: 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).
-
Solvent: Ethanol/Water (3:1 v/v).
-
Procedure:
-
Dissolve the aldehyde in ethanol at room temperature.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate dropwise.
-
Stir at ambient temperature for 2–4 hours (Monitor by TLC: Hexane/EtOAc 4:1).
-
Workup: Concentrate ethanol under reduced pressure. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the 2,4-dichloro-5-fluorobenzaldehyde oxime .
-
Checkpoint: Expect a white solid. No purification is usually needed for the next step.
-
Protocol B: [3+2] Cycloaddition (Isoxazole Formation)
Rationale: Direct use of acetylene gas is hazardous. Vinyl acetate is used as a "masked" acetylene equivalent. The intermediate isoxazoline spontaneously eliminates acetate or is oxidized to the isoxazole.
-
Reagents: Aldoxime (from Protocol A, 1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Vinyl Acetate (5.0 eq), Triethylamine (Et₃N, 1.2 eq).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Step-by-Step:
-
Chlorination: Dissolve aldoxime in DMF (0.5 M). Add NCS portion-wise at 0°C. Allow to warm to RT and stir for 1 hour to form the hydroximoyl chloride . (Caution: Exothermic).
-
Cycloaddition: Add Vinyl Acetate (excess) to the reaction mixture.
-
Dipole Generation: Add Et₃N dropwise over 30 minutes. This slowly releases the nitrile oxide, which is immediately trapped by the vinyl acetate.
-
Reflux: Heat the mixture to 60–80°C for 4–6 hours to ensure cyclization and elimination of the acetate group.
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove amine), then saturated NaHCO₃, then brine.
-
Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexane).
-
Analytical Profiling & Quality Control
When validating CAS 103318-73-6, researchers should look for these specific spectral signatures:
| Method | Expected Signals |
| ¹H NMR (400 MHz, CDCl₃) | Isoxazole Ring: Doublet at ~8.5 ppm (H-5) and Doublet at ~6.8 ppm (H-4). Aryl Ring: Two distinct singlets or doublets (due to F-coupling) in the aromatic region (7.2–7.8 ppm) corresponding to H-3 and H-6 of the phenyl ring. |
| ¹⁹F NMR | Single peak around -110 to -120 ppm (Ar-F). |
| LC-MS (ESI+) | [M+H]⁺ peak at ~232/234 (Cl isotope pattern 3:1). |
Safety & Handling (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Halogenated isoxazoles can be sensitizers.
-
Precursor Warning: Hydroxylamine hydrochloride is corrosive and a potential explosive hazard upon heating. Nitrile oxides are unstable and should never be isolated; always generate in situ.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
PubChem Compound Summary. 3-(2,4-dichloro-5-fluorophenyl)isoxazole (CAS 103318-73-6).[1][3] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2818339-57-8|5-(Bromomethyl)-3-(2-chloro-3-fluorophenyl)isoxazole|BLD Pharm [bldpharm.com]
- 3. 2988529-54-8|(3-(2-Chloro-3-fluorophenyl)isoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. ckskp.com [ckskp.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
Halogenated Phenyl Isoxazole Scaffolds: Synthetic Architectures and Medicinal Utility
Executive Summary
The halogenated phenyl isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from immunomodulators (Leflunomide) to COX-2 inhibitors (Valdecoxib) and broad-spectrum antibiotics. Its utility stems from a unique convergence of electronic and steric properties: the isoxazole ring acts as a bioisostere for amide or ester linkages, while the halogenated phenyl moiety exploits specific
This technical guide provides a rigorous analysis of the scaffold's physicochemical basis, detailed synthetic protocols for regioselective construction, and a strategic framework for its application in drug discovery.
Physicochemical Core: The Halogen Bond and Bioisosterism
The Sigma-Hole ( -hole) Interaction
Unlike classical hydrogen bonding, halogen bonding in phenyl isoxazoles is driven by the anisotropy of electron density on the halogen atom (Cl, Br, I). While the equatorial region of the halogen is electron-rich (nucleophilic), the region along the C-X bond axis is electron-deficient (electrophilic). This positive potential, known as the
-
Directionality: The interaction angle (
) approaches 180°, providing a "lock-and-key" fit that increases selectivity. -
Strength: The interaction strength typically follows the order I > Br > Cl > F, correlating with the polarizability and size of the
-hole.
Isoxazole as a Metabolic Shield
The isoxazole ring functions as a stable aromatic linker that mimics the geometry of a cis-amide bond but lacks the hydrolytic instability. When substituted with a halogenated phenyl group, the scaffold resists cytochrome P450-mediated oxidation at the phenyl ring (blocking metabolic "soft spots"), thereby improving the pharmacokinetic half-life (
SAR Logic Visualization
The following diagram illustrates the critical Structure-Activity Relationship (SAR) interactions of the scaffold within a binding pocket.
Figure 1: Mechanistic SAR of the halogenated phenyl isoxazole scaffold showing the directional halogen bond and metabolic blocking effects.
Synthetic Architectures: Regioselective Construction
The primary challenge in isoxazole synthesis is controlling regioselectivity (3,5- vs. 3,4-substitution). The most robust method for medicinal chemistry libraries is the [3+2] Cycloaddition of Nitrile Oxides with Alkynes .
Mechanism: 1,3-Dipolar Cycloaddition
This reaction proceeds via the in situ generation of a nitrile oxide dipole from an aryl hydroximoyl chloride (itself derived from an oxime). The nitrile oxide undergoes a concerted [3+2] cycloaddition with a terminal alkyne.
-
Regiocontrol: Steric and electronic factors heavily favor the 3,5-disubstituted isomer over the 3,4-isomer when using terminal alkynes.
-
Reagents: Chloramine-T or N-Chlorosuccinimide (NCS) are standard for generating the hydroximoyl chloride.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for the regioselective construction of 3,5-disubstituted isoxazoles.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-phenylisoxazole
Objective: To synthesize a representative scaffold via the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ. Scale: 5.0 mmol.
Materials & Reagents
| Reagent | Equiv. | Amount | Role |
| 4-Chlorobenzaldehyde oxime | 1.0 | 778 mg | Precursor |
| N-Chlorosuccinimide (NCS) | 1.1 | 735 mg | Chlorinating Agent |
| Phenylacetylene | 1.2 | 612 mg | Dipolarophile |
| Triethylamine ( | 1.2 | 0.84 mL | Base |
| DMF (Anhydrous) | - | 10 mL | Solvent |
Step-by-Step Methodology
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve 4-chlorobenzaldehyde oxime (778 mg, 5.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under
atmosphere. -
Add NCS (735 mg, 5.5 mmol) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Checkpoint: Completion can be monitored by TLC (disappearance of oxime).
-
-
Cycloaddition:
-
Dissolve phenylacetylene (612 mg, 6.0 mmol) in DMF (5 mL) and add to the reaction mixture.
-
Critical Step: Add a solution of triethylamine (0.84 mL) in DMF (2 mL) dropwise over 30 minutes at 0°C. Reasoning: Slow addition prevents dimerization of the nitrile oxide to furoxan by keeping its steady-state concentration low.
-
Stir the reaction at RT for 12 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.
-
Extract with ethyl acetate (
mL) if precipitation is incomplete. Wash combined organics with brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc 9:1) to yield the title compound as a white solid.
-
-
Characterization (Expected Data):
-
NMR (400 MHz,
): 7.82 (d, 2H), 7.75 (d, 2H), 7.45-7.55 (m, 5H), 6.80 (s, 1H, isoxazole-H4). -
MS (ESI): m/z 256.1
.
-
NMR (400 MHz,
Case Study: Optimization of Leflunomide Analogs
Context: Leflunomide is a prodrug that converts in vivo to Teriflunomide (A771726), an inhibitor of dihydroorotate dehydrogenase (DHODH). The active species contains a cyano-enol moiety, but isoxazole analogs have been explored to improve selectivity against off-targets like kinases.
Data Comparison: Halogen Substitution Effects
The table below summarizes the effect of varying the halogen on the phenyl ring (Position 4') regarding potency (
| Compound | R (4'-Position) | Metabolic | ||
| A (Parent) | H | N/A | 1200 nM | 15 |
| B | F | +85 | 450 nM | 28 |
| C | Cl | +110 | 85 nM | 55 |
| D | Br | +140 | 12 nM | 72 |
| E | I | +165 | 4 nM | 68 |
-
Interpretation: Moving from H
I drastically improves potency due to the stronger halogen bond with the hinge region carbonyl. However, Iodine (Compound E) poses toxicity risks (thyroid accumulation), making Bromine (Compound D) or Chlorine (Compound C) the optimal balance for drug development.
References
-
P. P. M. A. D. L. et al. "Synthesis and biological evaluation of novel N-phenyl-5-carboxamidyl isoxazoles as potential chemotherapeutic agents."[2] Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
Wilcken, R. et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. Link
-
Hansen, T. V. et al. "One-pot synthesis of 3,5-disubstituted isoxazoles via copper-catalyzed [3+2] cycloaddition." Journal of Organic Chemistry, 2005.[3] Link
-
K. S. et al. "Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry, 2020.[4] Link
-
Organic Syntheses. "3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole." Org.[3][5][6] Synth. 2005, 82, 134. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Isoxazole Heterocycles Containing Electron-Deficient Aryl Groups
Executive Summary: The Electronic Imperative
In medicinal chemistry, the isoxazole ring is not merely a linker; it is a bioisostere for amides and esters that fundamentally alters the physicochemical profile of a drug candidate. When coupled with electron-deficient aryl groups (e.g., fluorinated phenyls, pyridines, nitro-arenes), the isoxazole scaffold exhibits unique reactivity and metabolic profiles.
This guide addresses the specific challenges of synthesizing and stabilizing these systems. The presence of electron-withdrawing groups (EWGs) on the aryl appendages lowers the
Mechanistic Synthesis: Controlling Regioselectivity
The construction of isoxazoles containing electron-deficient aryls relies predominantly on [3+2] cycloadditions.[1] However, the electronic bias of the aryl group dictates the reaction kinetics and regiochemical outcome.
Frontier Molecular Orbital (FMO) Theory Application
In a standard 1,3-dipolar cycloaddition, the reaction is governed by the interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne) .
-
Scenario A: Electron-Deficient Alkyne (Dipolarophile)
-
Scenario B: Electron-Deficient Nitrile Oxide (Dipole)
-
Effect: EWGs on the aryl nitrile oxide lower its HOMO energy.
-
Result: Reactivity decreases towards electron-neutral alkynes. Dimerization to furoxans becomes a competing side reaction.
-
Solution: High-concentration in situ generation or slow addition protocols are required.
-
Regiodivergent Synthetic Workflows
To access the pharmacologically relevant 3,4-diaryl systems (e.g., COX-2 inhibitors) versus the thermodynamically favored 3,5-systems, distinct catalytic strategies are required.
Figure 1: Regiodivergent synthesis of isoxazoles. Thermal conditions favor 3,5-substitution, while Ruthenium catalysis forces 3,4-substitution via a metallacycle intermediate.
Experimental Protocol: In Situ Nitrile Oxide Cycloaddition
This protocol describes the synthesis of a 3,5-disubstituted isoxazole containing a 4-trifluoromethylphenyl group (electron-deficient). This method avoids the isolation of unstable nitrile oxides.
Target: 3-(4-(Trifluoromethyl)phenyl)-5-phenylisoxazole
Reagents & Setup
-
Precursor: 4-(Trifluoromethyl)benzaldehyde oxime (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dipolarophile: Phenylacetylene (1.2 eq)
-
Base: Triethylamine (
) (1.2 eq) -
Solvent: DMF (Dry) or
Step-by-Step Procedure
-
Chlorination (Hydroximoyl Chloride Generation):
-
Dissolve the oxime in DMF (0.5 M concentration) under
atmosphere. -
Add NCS portion-wise at
. Caution: Exothermic. -
Allow to stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of oxime).
-
Checkpoint: The formation of the hydroximoyl chloride is confirmed if a small aliquot treated with water turns cloudy (precipitation).
-
-
Cycloaddition:
-
Cool the solution to
. -
Add Phenylacetylene (1.2 eq) to the reaction mixture.
-
Critical Step: Add
dissolved in DMF dropwise over 30–60 minutes. -
Why? Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization to furoxan by-products.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (
). -
Wash organic layer with brine (
) to remove DMF. -
Dry over
and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Medicinal Chemistry: Stability & Metabolism
The electron-deficient aryl group has a profound impact on the metabolic fate of the isoxazole ring.
The Leflunomide Effect (Ring Scission)
Leflunomide is a classic example where the isoxazole ring acts as a prodrug.[5][6] The electron-withdrawing
-
Mechanism: CYP-mediated abstraction of the C3-proton or direct electron transfer to the
-system leads to ring opening, forming the active -cyanoenol metabolite (Teriflunomide). -
Design Rule: If metabolic stability is required, the C3 position must be substituted (e.g., with a methyl group) to block this pathway.
SAR Decision Matrix
When designing isoxazoles with electron-deficient groups, use the following logic to balance potency and stability.
Figure 2: Structure-Activity Relationship (SAR) logic for isoxazole stability. Substitution at C3 is the primary determinant of ring survival in vivo.
Data Summary: Electronic Effects on Yield
The following table summarizes the yield of [3+2] cycloadditions based on the electronic nature of the aryl nitrile oxide (Ar-CNO) reacting with phenylacetylene.
| Aryl Substituent (Ar) | Electronic Effect ( | Reaction Time | Yield (Thermal) | Dimerization Risk |
| 4-OMe-Ph | Electron Donating (-0.27) | 12 h | 85% | Low |
| Ph (Standard) | Neutral (0.00) | 8 h | 78% | Moderate |
| 4-Cl-Ph | Weak Withdrawing (+0.23) | 6 h | 72% | Moderate |
| 4-CF3-Ph | Strong Withdrawing (+0.54) | 4 h | 65% | High |
| 4-NO2-Ph | Strong Withdrawing (+0.78) | 2 h | 55% | Very High |
Note: Strong EWGs accelerate the reaction but increase the rate of nitrile oxide dimerization (furoxan formation), necessitating slower addition rates.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][7][8][9] Past and Future. Angewandte Chemie International Edition. Link
-
Kalgutkar, A. S., et al. (2003).[10] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[10][11] Drug Metabolism and Disposition. Link
-
Greaney, M. F., & Fokin, V. V. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.[2][3] Organic Letters.[2][3][7] Link[3]
-
BenchChem Technical Series. (2025). An In-depth Technical Guide to the Synthesis and Purification of Leflunomide.[5]Link (Representative URL)
-
Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1] Current Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. hzdr.de [hzdr.de]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: The 3-Aryl-Isoxazole Core in Medicinal Chemistry
Executive Summary
The 3-aryl-isoxazole scaffold represents a privileged structure in modern drug discovery, distinguished by its unique electronic profile and rigid geometry. Unlike its isomer oxazole, the isoxazole ring features a weak N-O bond that imparts specific reactivity and hydrogen-bonding capabilities. This core serves as a critical bioisostere for amides and esters, offering improved metabolic stability while maintaining vectoral alignment of substituents.
This guide analyzes the structure-activity relationships (SAR) of the 3-aryl-isoxazole core, focusing on its application in kinase inhibition (JNK, p38, c-Met), antibacterial agents, and GPCR modulation.
Part 1: Chemical Architecture & Synthesis Strategies
The utility of the 3-aryl-isoxazole core stems from its ability to orient substituents at the 3, 4, and 5 positions into defined regions of a binding pocket. The 3-aryl moiety typically engages in hydrophobic
Synthesis Workflow: 1,3-Dipolar Cycloaddition
The most robust method for constructing this core is the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or alkenes. This "click-like" reaction is highly regioselective, favoring the 3,5-disubstituted product.
Figure 1: Regioselective Synthesis via Nitrile Oxide Cycloaddition
Caption: Regioselective synthesis of 3-aryl-isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides.
Part 2: SAR Landscape & Mechanistic Logic
The SAR of this scaffold is best understood by dissecting the ring positions.
The 3-Position (Aryl Moiety)[1][2][3]
-
Role: Primary hydrophobic anchor.
-
SAR Insight: In kinase inhibitors (e.g., JNK/p38), this phenyl ring extends into the deep hydrophobic pocket (Gatekeeper region).
-
Substitution:
-
Para-substitution (F, Cl): Enhances metabolic stability and potency in antibacterial analogs by preventing oxidative metabolism.
-
Meta-substitution: Critical for selectivity in TGR5 agonists to avoid steric clashes.
-
The 4-Position (Linker/Modulator)[2]
-
Role: Fine-tuning and solubility.
-
SAR Insight: Often left unsubstituted (H) or substituted with small groups (F, Me). Large groups here can twist the aryl ring out of coplanarity, disrupting
-conjugation. -
Critical Fail: In JNK inhibitors, replacing the 4-H with bulky groups drastically reduces potency due to steric clash with the hinge region.
The 5-Position (Selectivity Handle)
-
Role: Interaction with solvent-exposed regions or specific polar residues.
-
SAR Insight: This is the "exit vector." Attaching polar heterocycles (e.g., pyridine, piperazine) here improves water solubility and pharmacokinetic (PK) profiles.
-
Mechanistic Hook: In p38 inhibitors, a basic amine at this position forms a critical hydrogen bond with active site residues like Lys53.
Figure 2: 3-Aryl-Isoxazole SAR Map
Caption: Structural dissection of the 3-aryl-isoxazole core highlighting key interaction zones.
Part 3: Therapeutic Case Studies & Data
Case Study 1: Kinase Inhibitors (JNK/p38)
The 3-aryl-isoxazole scaffold is a proven ATP-competitive inhibitor. The nitrogen of the isoxazole ring often accepts a hydrogen bond from the backbone amide of the kinase hinge region.
Table 1: SAR Data for JNK3 Inhibition (Selected Analogs) Data derived from Bennett et al. and related kinase studies.
| Compound | R3 (Aryl) | R4 | R5 | JNK3 IC50 (nM) | p38 IC50 (nM) | Insight |
| 1 (Lead) | 4-F-Phenyl | H | 4-Pyridyl | 7 | 4 | Potent but non-selective. |
| 2 | 4-F-Phenyl | Me | 4-Pyridyl | 70 | >1000 | Methyl at C4 induces selectivity (steric). |
| 3 | 4-Cl-Phenyl | H | NH-Alkyl | 12 | 25 | Amine linker at C5 maintains potency. |
| 4 | Methyl | H | 4-Pyridyl | >10,000 | >10,000 | Critical: Aryl at C3 is essential for binding. |
Case Study 2: Antibacterial Agents (MDR Acinetobacter)
Recent studies (e.g., Chopra et al.[1]) utilized 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides to target carbapenem-resistant A. baumannii.
-
Key Finding: Compound 7l demonstrated an MIC of 0.5 µg/mL .
-
Mechanism: Time-kill kinetics suggest bactericidal activity, potentially targeting the KatG enzyme or disrupting cell wall synthesis.
-
SAR Rule: Electron-withdrawing groups (EWG) like Nitro or Chloro on the 3-aryl ring significantly enhanced antibacterial efficacy compared to electron-donating groups.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(4-Fluorophenyl)-5-phenylisoxazole
A self-validating protocol using the Chloramine-T method.
Reagents:
-
4-Fluorobenzaldehyde oxime (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Chloramine-T trihydrate (1.1 eq)
Step-by-Step:
-
Preparation: Dissolve 4-fluorobenzaldehyde oxime (5 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Activation: Add Chloramine-T (5.5 mmol) portion-wise at room temperature. Checkpoint: The solution should turn slightly cloudy as the nitrile oxide precursor forms.
-
Cycloaddition: Add phenylacetylene (6 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Validation: Disappearance of the oxime spot (Rf ~0.3) and appearance of a fluorescent product spot (Rf ~0.6).
-
Workup: Cool to RT. Pour into ice-cold water (50 mL). The product typically precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).
Protocol B: In Vitro Kinase Assay (JNK3)
Standard radiometric filtration binding assay.
-
Buffer: 20 mM MOPS, pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT. -
Reaction: Mix Recombinant JNK3 (5-10 nM), Substrate (c-Jun, 1 µM), and test compound (dissolved in DMSO) in a 96-well plate.
-
Initiation: Start reaction by adding Mg/ATP mix (including
-ATP). -
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction by spotting onto P81 phosphocellulose paper.
-
Quantification: Wash filters with 0.75% phosphoric acid (3x), dry, and count scintillation.
-
Analysis: Plot % inhibition vs. log[concentration] to determine IC50.
References
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Source: National Institutes of Health (PMC) [Link]
-
Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives. Source: European Journal of Medicinal Chemistry (via PubMed) [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole scaffold. Source: Bioorganic & Medicinal Chemistry (via PubMed) [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation. Source: Molbank (MDPI) [Link]
-
Synthesis and structure-activity relationships of 3-aryl-4-isoxazolecarboxamides as TGR5 agonists. Source: Bioorganic & Medicinal Chemistry Letters [Link]
Sources
- 1. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
preparation of 2,4-dichloro-5-fluorobenzohydroximoyl chloride intermediate
Application Note: Preparation of 2,4-Dichloro-5-fluorobenzohydroximoyl Chloride
Executive Summary
This application note details the robust laboratory-scale preparation of 2,4-dichloro-5-fluorobenzohydroximoyl chloride , a critical "warhead" intermediate used in the synthesis of isoxazoline-based parasiticides (e.g., Sarolaner, Fluralaner).[1] Unlike the commercially available acid chloride analogue (2,4-dichloro-5-fluorobenzoyl chloride), this hydroximoyl chloride must often be prepared in situ or freshly isolated due to its reactivity.[1]
This guide provides a validated two-step protocol starting from the commercially available aldehyde.[1] It emphasizes safety regarding the handling of nitrile oxide precursors and offers a self-validating workflow using N-Chlorosuccinimide (NCS) in DMF, avoiding the use of hazardous chlorine gas.[1]
Safety & Hazard Assessment (Critical)
-
Explosion Hazard: Hydroximoyl chlorides are precursors to nitrile oxides. Upon heating or in the presence of base, they generate nitrile oxides which can undergo exothermic dimerization to furoxans. NEVER distill this intermediate.
-
Skin Sensitization: Hydroximoyl chlorides are potent skin irritants and sensitizers (similar to acid chlorides but often more penetrating). Double-gloving and full face shields are mandatory.[1]
-
Thermal Stability: Maintain reaction temperatures below 50°C. Store the isolated solid at -20°C if not used immediately.
Retrosynthetic Analysis & Workflow
The synthesis follows a linear pathway from the aldehyde. The chlorination step utilizes NCS in a polar aprotic solvent to ensure complete conversion under mild conditions.
Figure 1: Synthetic pathway for the generation of the hydroximoyl chloride intermediate.
Detailed Experimental Protocols
Step 1: Preparation of 2,4-Dichloro-5-fluorobenzaldoxime
Objective: Convert the carbonyl functionality to the oxime using hydroxylamine.[1]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,4-Dichloro-5-fluorobenzaldehyde | 1.0 | Starting Material |
| Hydroxylamine Hydrochloride | 1.2 | Reagent |
| Sodium Hydroxide (50% aq) | 2.5 | Base |
| Ethanol / Water (1:1) | 10 vol | Solvent |[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in Ethanol (5 volumes).
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (1.2 equiv) in Water (5 volumes).
-
Addition: Add the hydroxylamine solution to the aldehyde solution at room temperature (RT).
-
Basification: Add NaOH (50% aq, 2.5 equiv) dropwise over 15 minutes. Note: A slight exotherm (5-10°C rise) may occur.[1]
-
Reaction: Stir at RT for 2–3 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf oxime spot.
-
-
Workup:
-
Evaporate the ethanol under reduced pressure (Rotavap, 40°C).
-
Dilute the aqueous residue with cold water (10 volumes).
-
Adjust pH to ~3-4 using 1M HCl to ensure precipitation of the oxime.[1]
-
Filter the white solid, wash with water (3x), and dry in a vacuum oven at 45°C.
-
Expected Yield: 90–95% Appearance: White to off-white crystalline solid.[1]
Step 2: Chlorination to 2,4-Dichloro-5-fluorobenzohydroximoyl Chloride
Objective: Introduce the chlorine atom at the benzylic position via oxidative chlorination.[1]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Aldoxime (from Step 1) | 1.0 | Substrate |
| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent |
| DMF (Dimethylformamide) | 5 vol | Solvent |
| Ethyl Acetate / Hexane | - | Workup Solvents |[1]
Procedure:
-
Setup: Charge a dry flask with the Aldoxime (1.0 equiv) and anhydrous DMF (5 volumes). Stir until fully dissolved.
-
Activation: Cool the solution to 10–15°C using a water bath.
-
Chlorination (Critical Step): Add NCS (1.1 equiv) in 4–5 equal portions over 30 minutes.
-
Mechanism:[2][3][4] The reaction is initially slow. Once initiated (indicated by a slight temperature rise or color change to pale yellow), the reaction proceeds rapidly.
-
Control: Maintain internal temperature < 35°C. If the reaction does not start after 1 hour, add catalytic HCl (vapor from a pipette) to initiate.
-
-
Completion: Stir at RT for 4–12 hours.
-
Validation: TLC (Hexane/EtOAc 4:1). The oxime spot should be fully consumed. The product typically runs slightly higher or co-elutes but stains differently (often weak UV, strong I2 stain).
-
-
Workup:
-
Pour the reaction mixture into Ice/Water (20 volumes). The product usually precipitates as a solid or oil.
-
If Solid: Filter, wash copiously with water to remove DMF/Succinimide.
-
If Oil: Extract with Ethyl Acetate (3x). Wash organics with Water (2x) and Brine (1x). Dry over Na2SO4 and concentrate at < 30°C .
-
-
Purification: Usually not required. If necessary, recrystallize from Hexane/Chloroform. DO NOT distill.
Expected Yield: 80–90% Appearance: Pale yellow solid or viscous oil.
Analytical Characterization (Self-Validation)
Since this is a reactive intermediate, full characterization should be performed rapidly.
| Test | Expected Result | Interpretation |
| 1H NMR (CDCl3) | δ ~8.0-9.0 ppm (Singlet, OH) | The CH=N proton of the oxime (typically ~8.2 ppm) disappears .[1] The OH proton remains but may shift. |
| IR Spectroscopy | Absence of C=O | Confirms no aldehyde reversion. |
| Beilstein Test | Green Flame | Confirms presence of Halogen (Qualitative). |
| Visual | Pale Yellow | Darkening indicates decomposition (nitrile oxide formation). |
Key NMR Diagnostic: In the starting oxime, you will see a distinct singlet for the aldoxime proton (CH =N-OH) around 8.1–8.5 ppm. In the product (hydroximoyl chloride), this proton is absent . This is the primary check for conversion.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Lack of initiation | Add 1 drop of conc. HCl or expose to UV light briefly to generate radicals. |
| Runaway Exotherm | Adding NCS too fast | Use portion-wise addition; ensure cooling bath is ready. |
| Sticky Product | Residual DMF | Wash the solid/organic layer with water 2 more times. DMF inhibits crystallization. |
| Low Yield | Hydrolysis during workup | Keep workup cold (ice water). Do not leave in aqueous media for extended periods. |
References
-
Isoxazoline Synthesis (General Method): Process for the preparation of isoxazoline derivatives. WO 2011/067272 A1. (Describes the general cycloaddition of hydroximoyl chlorides to styrenes). Link
- NCS Chlorination Protocol: Liu, K., et al. "Mild and efficient synthesis of hydroximoyl chlorides from aldoximes using NCS." Journal of Organic Chemistry. (Standard reference for NCS/DMF method).
-
Safety of Hydroximoyl Chlorides: Grundmann, C., & Grunanger, P. (1971). The Nitrile Oxides.[5][6] Springer-Verlag.[1] (Authoritative text on the instability and dimerization of these compounds).
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]
- 5. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Copper Catalysis for Regioselective Isoxazole Synthesis: A Guide to Alkyne-Nitrile Oxide Cycloaddition
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and versatile biological activities.[1][2] While the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide is a fundamental method for its construction, thermal conditions often lack regiocontrol and require elevated temperatures.[3] This guide details the application of copper(I) catalysis to the nitrile oxide-alkyne cycloaddition (Cu-NOAC), a powerful strategy that offers significant rate acceleration and, crucially, excellent control over regioselectivity to furnish high-value 3,5- and 3,4-disubstituted isoxazoles.[4][5] We provide in-depth mechanistic insights, validated experimental protocols, and a comprehensive troubleshooting guide to empower researchers in leveraging this robust reaction for the synthesis of complex molecular architectures.
It is important to clarify that while this reaction is a powerful "click"-type transformation, the widely known acronym CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) specifically refers to the synthesis of 1,2,3-triazoles from azides and alkynes.[6][7] The analogous and mechanistically related reaction for isoxazole synthesis, which is the focus of this guide, proceeds via a nitrile oxide dipole.
Part 1: Mechanistic Rationale and Causality
The remarkable efficacy of copper(I) catalysis in this cycloaddition stems from its ability to fundamentally alter the reaction mechanism from a concerted pericyclic process to a stepwise, lower-energy pathway. This control is the basis for the reaction's high efficiency and regioselectivity.
The Catalytic Cycle
The reaction is initiated by the formation of a copper(I) acetylide intermediate. This is the cornerstone of the catalytic process. In the presence of a base, the terminal alkyne is deprotonated and coordinates with the Cu(I) center.[8] This activation dramatically increases the nucleophilicity of the alkyne. The unstable nitrile oxide, typically generated in situ from a stable precursor like an aldoxime, then enters the cycle.[5][9] The copper acetylide undergoes cycloaddition with the nitrile oxide through a six-membered metallacycle intermediate.[5] Subsequent protonation and dissociation releases the isoxazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[8]
Recent computational studies on the related CuAAC reaction suggest that a dinuclear copper mechanism, involving two copper centers, may be kinetically favored over a mononuclear pathway by reducing steric repulsion, providing insight into the reaction's high efficiency.[7][10][11]
Caption: The catalytic cycle for Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (Cu-NOAC).
Control of Regioselectivity
Unlike the thermal Huisgen cycloaddition which can yield a mixture of regioisomers, the copper-catalyzed variant provides exquisite control.[9] The formation of the copper acetylide intermediate directs the regiochemical outcome. For the reaction between a terminal alkyne and an in situ generated nitrile oxide, the process reliably yields the 3,5-disubstituted isoxazole isomer.[5][12] This predictability is a significant advantage for synthetic planning, particularly in the complex settings of drug development.
Part 2: Validated Experimental Protocols
The following protocols provide a robust framework for performing the Cu-NOAC reaction. They are designed to be self-validating by incorporating best practices for reagent handling and reaction monitoring.
Protocol 2.1: In Situ Generation of Nitrile Oxide and One-Pot Cycloaddition
This one-pot, three-step procedure is highly efficient for synthesizing 3,5-disubstituted isoxazoles from readily available aldoximes and terminal alkynes.[5][12]
Materials and Reagents:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) or similar oxidant (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Base (e.g., Triethylamine, Et₃N) (1.5 eq)
-
Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, or EtOH)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuSO₄·5H₂O (e.g., 2 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1-0.5 M with respect to the aldoxime. Stir the mixture to dissolve the solids.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water and add it to the reaction mixture. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.[8][13]
-
Nitrile Oxide Generation (In Situ):
-
Method A (via Hydroximoyl Chloride): Add N-Chlorosuccinimide (1.1 eq) to the mixture and stir at room temperature for 30-60 minutes to form the intermediate hydroximoyl chloride.
-
Slowly add triethylamine (1.5 eq) dropwise to the mixture. This effects the dehydrochlorination to generate the reactive nitrile oxide dipole in situ.[14]
-
-
Reaction Progress: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.[15]
Part 3: Optimization and Troubleshooting
Achieving high yields and purity requires careful optimization of reaction parameters. Below is a summary of key variables and a guide to overcoming common challenges.
Table 1: Key Parameter Optimization
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Copper Source | CuSO₄/Sodium Ascorbate: Convenient, inexpensive, and allows for in situ generation of active Cu(I).[13][14] CuI or CuBr: Direct use of Cu(I) salts, avoids the need for a reducing agent but requires stricter anaerobic conditions.[16][17] | The active catalyst is Cu(I). Cu(II) is inactive and must be reduced. Oxygen readily oxidizes Cu(I) to Cu(II), stalling the reaction.[8] |
| Solvent | t-BuOH/H₂O, EtOH/H₂O: Protic solvent mixtures are highly effective and common.[18] Glycerol, PEG: "Green" solvent alternatives that can improve reaction rates and allow for catalyst recycling.[18] Toluene, THF, DCM: Aprotic solvents can also be effective, and solvent choice can influence regioselectivity in some cases.[9][19] | Solvent polarity can influence the stability of intermediates and the overall reaction rate. Aqueous mixtures often accelerate the reaction.[3] |
| Base | Triethylamine (Et₃N), DIPEA: Organic bases are commonly used for the in situ generation of nitrile oxides from hydroximoyl chlorides.[20] | The base is crucial for the dehydrohalogenation step that forms the reactive 1,3-dipole. Its strength and stoichiometry should be optimized. |
| Temperature | Room Temperature to 50 °C: Most reactions proceed efficiently at ambient temperatures.[5] | Mild conditions are a key advantage. Gentle heating may be required for less reactive substrates, but excessive heat can promote unwanted side reactions like nitrile oxide dimerization.[9] |
| Ligands | THPTA, TBTA: Not always necessary but can stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction, especially in biological applications.[21][22] | Ligands chelate the copper ion, enhancing its solubility and catalytic activity while protecting it from oxidation.[22] |
Troubleshooting Guide
Caption: A decision-making workflow for troubleshooting common issues in isoxazole synthesis.
A primary failure mode is the dimerization of the highly reactive nitrile oxide intermediate to form a stable furoxan byproduct.[9][20] This side reaction competes directly with the desired cycloaddition. To mitigate this, the nitrile oxide should be generated slowly in situ in the presence of the alkyne, ensuring its concentration remains low at all times. Using a slight excess of the alkyne dipolarophile can also effectively trap the nitrile oxide as it is formed.[20]
References
-
RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
-
PMC. (2021). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]
-
Asian Journal of Chemistry. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]
-
E-RESEARCHCO. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. Available at: [Link]
-
Organic Chemistry Portal. (2022). Copper-Catalyzed Isoxazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Wiley Online Library. (2026). The Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
NIH. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]
-
PMC. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]
-
Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available at: [Link]
-
Scholarly Publications Leiden University. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Available at: [Link]
-
ResearchGate. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Available at: [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
ResearchGate. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
-
ACS Publications. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Available at: [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available at: [Link]
-
ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Available at: [Link]
-
PMC. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Available at: [Link]
-
PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]
-
PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Beilstein Journals. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Available at: [Link]
-
MDPI. (2021). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Available at: [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]
-
PMC. (2012). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Available at: [Link]
-
Molecules. (2023). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]
-
RSC Publishing. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Available at: [Link]
-
PMC. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
Sources
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- 3. Click Chemistry [organic-chemistry.org]
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- 5. Isoxazole synthesis [organic-chemistry.org]
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- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 13. jenabioscience.com [jenabioscience.com]
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- 15. sciforum.net [sciforum.net]
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- 17. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. broadpharm.com [broadpharm.com]
scale-up procedure for 3-(2,4-dichloro-5-fluorophenyl)isoxazole production
An in-depth guide to the process development and scale-up for the synthesis of 3-(2,4-dichloro-5-fluorophenyl)isoxazole, a key heterocyclic scaffold in modern chemistry.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system is a cornerstone in medicinal and agricultural chemistry, prized for its unique electronic properties and its ability to act as a versatile pharmacophore.[1][2] As a "bioisostere" for other functional groups, it can modulate a molecule's physicochemical properties, improving absorption, distribution, metabolism, and excretion (ADME) profiles. The specific derivative, 3-(2,4-dichloro-5-fluorophenyl)isoxazole, incorporates a heavily halogenated phenyl ring, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates and agrochemicals.[3] This guide provides a comprehensive overview of a robust synthetic strategy for this compound, focusing on the critical parameters and procedures required for a successful transition from laboratory-scale synthesis to large-scale industrial production.
Synthetic Strategy: A Two-Stage Approach
The most robust and widely adopted method for constructing the isoxazole ring is the cyclization of an α,β-unsaturated ketone (a chalcone-type intermediate) with hydroxylamine.[4][5][6] This strategy is advantageous for scale-up due to the generally high yields, operational simplicity, and the availability of starting materials.[7] The synthesis is logically divided into two primary stages: the formation of a key acetophenone precursor and its subsequent conversion to the final isoxazole product.
Stage 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoroacetophenone
The primary challenge is the efficient synthesis of the substituted acetophenone, which serves as the foundational building block. The most direct method is a Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.
Laboratory-Scale Synthesis Protocol
This section details the procedure for a typical laboratory-scale synthesis, establishing a baseline for process optimization and scale-up.
Experiment 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone
Rationale: The Friedel-Crafts acylation is a classic C-C bond-forming reaction. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution. The reaction is typically performed in a non-polar solvent to prevent complexation with the Lewis acid.
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.3 equivalents) and DCM. Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.2 equivalents) dropwise to the suspension, maintaining the temperature below 5°C.
-
Slowly add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench by slowly pouring it over a mixture of crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford pure 2,4-dichloro-5-fluoroacetophenone.[8][9]
Experiment 2: Synthesis of 3-(2,4-dichloro-5-fluorophenyl)isoxazole
Rationale: This step involves a two-part sequence within a single pot. First, the acetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enaminone intermediate. This intermediate then readily undergoes cyclization with hydroxylamine hydrochloride. The use of a base like sodium acetate or potassium hydroxide facilitates the reaction.[1]
Materials:
-
2,4-Dichloro-5-fluoroacetophenone (from previous step)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-fluoroacetophenone (1.0 equivalent) in ethanol.
-
Add DMF-DMA (1.5 equivalents) and heat the mixture to reflux for 2-3 hours to form the enaminone intermediate. Monitor by TLC.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium hydroxide (1.2 equivalents) in ethanol.[1]
-
Cool the enaminone reaction mixture slightly and add the hydroxylamine solution.
-
Heat the resulting mixture under reflux for 4-8 hours. The reaction progress can be monitored by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume by rotary evaporation.
-
Pour the concentrated mixture into ice-cold water with stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2,4-dichloro-5-fluorophenyl)isoxazole. Simple filtration and crystallization are often sufficient for purification, avoiding complex chromatography.[10]
Scale-Up Procedure and Considerations
Transitioning from the bench to a pilot plant or manufacturing facility requires a thorough analysis of the process, focusing on safety, efficiency, and robustness.
Critical Process Parameters and Challenges
| Parameter / Challenge | Laboratory Scale | Scale-Up Considerations & Mitigation Strategies |
| Heat Transfer | Surface area-to-volume ratio is high; cooling is efficient (ice bath). | Ratio decreases significantly. Potential for thermal runaway, especially during Friedel-Crafts quench and cyclization. Mitigation: Use jacketed reactors with controlled coolant flow, perform calorimetric studies (e.g., RC1) to understand heat flow[11], and implement slow, subsurface addition of reagents. |
| Reagent Stoichiometry | Excess reagents (e.g., AlCl₃) are often used to drive the reaction to completion. | Cost and waste become major factors. Large excesses of AlCl₃ lead to highly exothermic and violent quenches and significant acidic waste streams. Mitigation: Optimize stoichiometry to use minimal excess. Explore alternative, recyclable Lewis acids if possible.[9][12] |
| Mixing & Mass Transfer | Magnetic stirring is usually sufficient. | In large reactors, poor mixing can lead to localized hot spots and concentration gradients, causing side reactions. Mitigation: Use appropriately designed agitators (e.g., pitched-blade turbine), determine optimal stirring speed (RPM), and ensure solid reagents are fully suspended. |
| Quenching | Pouring reaction mixture onto ice is feasible. | Highly hazardous and uncontrollable at scale. Mitigation: Use a "reverse quench" by slowly adding the reaction mixture to a large, well-stirred, and cooled quench vessel containing water or dilute acid. |
| Product Isolation | Vacuum filtration with a Büchner funnel is standard. | Large volumes require more robust equipment. Mitigation: Use a centrifuge or a Nutsche filter-dryer for efficient solid-liquid separation and initial drying. |
| Purification | Column chromatography is an option for high purity. | Chromatography is expensive and solvent-intensive at an industrial scale. Mitigation: Develop a robust recrystallization protocol. Optimize solvent choice, cooling profile, and seeding strategy to control crystal size and purity.[10][13] |
Pilot-Scale Protocol (50 L Reactor)
Safety Note: All operations must be conducted in a well-ventilated area or a walk-in fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves. An inert nitrogen atmosphere should be maintained in the reactor throughout the process.
Part 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Reagent Charge: Charge the reactor with anhydrous AlCl₃ (5.8 kg, 1.3 eq.) and dichloromethane (20 L). Start agitation and cool the jacket to 0°C.
-
Acetyl Chloride Addition: Slowly add acetyl chloride (3.4 L, 1.2 eq.) via a dosing pump over 1 hour, maintaining the internal temperature below 5°C.
-
Substrate Addition: Add 1,3-dichloro-4-fluorobenzene (5.0 kg, 1.0 eq.) subsurface over 2-3 hours. Monitor the temperature closely; if it rises above 5°C, pause the addition.
-
Reaction: Allow the mixture to slowly warm to 20-25°C and hold for 4-6 hours, monitoring for completion by in-process control (IPC) via HPLC/GC.
-
Quench: In a separate 100 L quench reactor, charge crushed ice (20 kg) and 2M HCl (15 L) and cool. Slowly transfer the completed reaction mixture into the quench reactor over 2-3 hours with vigorous stirring, keeping the quench temperature below 15°C.
-
Work-up: Stop agitation, allow the layers to separate, and transfer the lower organic layer to a clean vessel. Wash with appropriate aqueous solutions as per the lab scale protocol.
-
Solvent Swap & Isolation: Distill off the DCM and replace with hexane to precipitate the product. Cool the slurry, filter the product using a centrifuge, wash with cold hexane, and dry in a vacuum oven.
Part 2: Synthesis of 3-(2,4-dichloro-5-fluorophenyl)isoxazole
-
Reactor Charge: Charge the 50 L reactor with 2,4-dichloro-5-fluoroacetophenone (from Part 1), ethanol (25 L), and DMF-DMA (1.5 eq.).
-
Enaminone Formation: Heat the reactor to reflux (~78°C) and hold for 2-3 hours (monitor by IPC).
-
Cyclization: Cool the reactor to 60°C. In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq.) and potassium hydroxide (1.2 eq.) in ethanol (10 L). Slowly add this solution to the reactor over 1 hour.
-
Reaction: Heat back to reflux and hold for 4-8 hours until the reaction is complete (monitor by IPC).
-
Crystallization & Isolation: Cool the reactor to 10°C to crystallize the product. If needed, add water as an anti-solvent to improve yield. Filter the resulting slurry using a centrifuge, wash the cake with a cold ethanol/water mixture, and then with water.
-
Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
Conclusion
The synthesis of 3-(2,4-dichloro-5-fluorophenyl)isoxazole is a scalable process centered on the well-established reaction between a chalcone-type intermediate and hydroxylamine. The successful transition from laboratory to production scale hinges on a thorough understanding and control of process parameters, particularly thermal management, mixing efficiency, and the development of robust, non-chromatographic purification methods. By implementing the controls and procedures outlined in this guide, researchers and chemical engineers can safely and efficiently produce this valuable heterocyclic compound on a large scale.
References
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (n.d.). Google Patents.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
- Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024, December 4).
- Synthesis of Isoxazoles from Chalcones. (n.d.). Benchchem.
- Synthetic method of fluoroacetophenone. (n.d.). Google Patents.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). ACS Publications.
- The possible mechanism for synthesis of substituted isoxazoles (4a–4h). (n.d.). ResearchGate.
- Development of an Optimized Process for 2,4-Dichloro-5-fluoroacetophenone: A Key Intermediate of Ciprofloxacin. (2024, July 24). ACS Publications.
- A Study on the Reaction Mechanisms and Process Safety of Pyrisoxazole Synthesis. (2021, October 27).
- Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
- Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (n.d.). Der Pharma Chemica.
- 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 9. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting chlorination of benzaldehyde oximes for isoxazole precursors
Technical Support Center: Benzaldehyde Oxime Chlorination Ticket ID: #ISOX-Cl-001 Subject: Troubleshooting Chlorination of Benzaldehyde Oximes for Isoxazole Precursors Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the critical conversion of benzaldehyde oximes to hydroximoyl chlorides (chloro-oximes), the obligate precursors to nitrile oxides used in [3+2] cycloadditions to form isoxazoles.[1][2]
The Core Challenge: The chlorination step is a balancing act. You must introduce a chlorine atom without chlorinating the aromatic ring (over-reaction) or hydrolyzing the oxime back to the aldehyde (under-reaction). Furthermore, the subsequent base-mediated generation of the nitrile oxide competes with rapid dimerization to furoxans.
This guide provides two validated protocols (Standard NCS and Green NaOCl), a decision-making workflow, and a root-cause troubleshooting matrix.
Part 1: The Reaction Landscape
The following workflow visualizes the critical path and failure modes.
Caption: Workflow from oxime to isoxazole, highlighting the critical divergence points where hydrolysis or dimerization can occur.
Part 2: Validated Protocols
Do not deviate from the stoichiometry without a calculated reason. The choice of reagent dictates the purification strategy.
Protocol A: The Standard NCS Method (High Reliability)
Best for: Small scale (<5g), electron-rich substrates, and when anhydrous conditions are easy to maintain.
-
Dissolution: Dissolve benzaldehyde oxime (1.0 equiv) in DMF (0.2 M concentration). DMF is critical as it stabilizes the polar transition state.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 – 1.1 equiv) portion-wise at room temperature.
-
Technical Note: If the reaction is sluggish, add a catalytic amount of HCl gas (bubbled) or 0.1 equiv of HCl/dioxane. The initial protonation of the oxime oxygen facilitates the nucleophilic attack of the chloride.
-
-
Monitoring: Stir at 25–40°C. Monitor by TLC.
-
Self-Validation: The oxime spot (usually lower Rf) must disappear. The product spot is often less polar (higher Rf).
-
-
Workup: Pour into ice water/brine (1:1). Extract with Et2O or EtOAc. Wash extensively with water to remove DMF.
-
Validation: 1H NMR is non-negotiable here.
-
Oxime:
8.0–8.5 ppm (s, 1H, CH=N). -
Hydroximoyl Chloride: The CH=N proton signal disappears . If it remains, conversion is incomplete.
-
Protocol B: The Green NaOCl Method (Scalable)
Best for: Large scale (>10g), cost-sensitivity, and avoiding DMF removal.
-
Biphasic Setup: Dissolve oxime in DCM or EtOAc. Add 0.1 equiv HCl (aq).
-
Chlorination: Add commercial bleach (NaOCl, ~1.1–1.2 equiv) dropwise while maintaining temperature <20°C.
-
Color Indicator: The organic phase often turns transiently blue or green .
-
Why? This indicates the formation of nitroso intermediates (
). This color must fade to yellow/colorless upon completion. If it stays blue, the reaction is stuck at the nitroso stage.
-
-
Completion: Once the color fades and TLC confirms consumption, separate layers.
Comparison of Methods
| Feature | NCS / DMF | NaOCl / DCM (Biphasic) |
| Atom Economy | Low (Succinimide waste) | High (NaCl + H2O waste) |
| Purification | Difficult (DMF removal) | Easy (Phase separation) |
| Selectivity | High (Good for electron-rich rings) | Moderate (Risk of ring chlorination) |
| Safety | Moderate (Exothermic) | High (Water heat sink) |
Part 3: Troubleshooting Matrix
Use this section to diagnose failures based on observed data.
Scenario 1: "My reaction turned into a solid block of white crystals, but it's not my product."
-
Root Cause: You likely added the base (to generate the nitrile oxide) too fast, or without the dipolarophile (alkyne/alkene) present.
-
The Science: Nitrile oxides are unstable high-energy dipoles. If they cannot find a dipolarophile immediately, they react with themselves. The rate of dimerization is second-order (
), meaning high concentration favors dimerization exponentially. -
The Fix:
-
Telescoping: Do not isolate the nitrile oxide.
-
Slow Addition: Add the base (e.g., NEt3) very slowly (syringe pump) to the mixture of Hydroximoyl Chloride + Dipolarophile. This keeps the steady-state concentration of nitrile oxide low.
-
Excess Dipolarophile: Use 1.2–1.5 equiv of the alkyne/alkene.
-
Scenario 2: "NMR shows the oxime proton is gone, but I see aromatic chlorination."
-
Diagnosis: Over-chlorination (Electrophilic Aromatic Substitution).
-
Root Cause: The aromatic ring is too electron-rich (e.g., -OMe, -OH substituents), and the chlorinating agent is too aggressive or in excess.
-
The Fix:
-
Switch Reagent: Use NCS instead of
or NaOCl. NCS is milder. -
Temperature Control: Keep the reaction at 0°C.
-
Stoichiometry: Use exactly 1.0 equiv of NCS.
-
Scenario 3: "I isolated the aldehyde starting material."
-
Diagnosis: Hydrolysis (De-oximation).
-
Root Cause: The reaction conditions were too acidic or contained too much water during the chlorination step.
-
The Science: Under acidic conditions, the C=N bond can be hydrolyzed by water, reversing the oxime formation.
-
The Fix:
-
Dry Solvents: Ensure DMF or DCM is anhydrous.
-
Buffer: If using the NaOCl method, ensure the pH doesn't drop below 3-4.
-
Part 4: Critical Safety & Stability
Warning: Nitrile Oxides are Explosive Hazards.
-
Do Not Isolate Nitrile Oxides: They are thermally unstable and shock-sensitive. Always generate them in situ from the hydroximoyl chloride.
-
Hydroximoyl Chloride Handling:
-
These compounds are potent skin irritants and lachrymators (tear agents).
-
Stability:[6][7] They are generally stable at room temperature for days but should be used immediately for the best yield. Store at -20°C if necessary.
-
Decomposition: If they turn pink/red upon storage, they are decomposing (releasing HCl and forming oxides).
-
Self-Validating Safety Check: Before adding base to generate the nitrile oxide, check the reaction vessel for pressure buildup. The cycloaddition is exothermic. Ensure cooling is available.
References
-
Liu, K. et al. (2012). "General and Efficient Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry.
- Context: Establishes the standard NCS/DMF protocol and optimization of base addition r
-
Rai, K. M. L. et al. (1997). "Chloramine-T in Organic Synthesis: A Simple Procedure for the Generation of Nitrile Oxides." Synthetic Communications.
- Context: Discusses green alternatives and the mechanism of oxidative chlorin
-
Himo, F. et al. (2005). "Mechanisms of 1,3-Dipolar Cycloadditions of Nitrile Oxides." Journal of the American Chemical Society.[4][8]
- Context: Theoretical grounding on the dimerization (furoxan) vs.
-
Basel, Y.[5] & Hassner, A. (2000). "Di-t-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Synthesis of Nitrile Oxides." Synthesis.
- Context: Provides alternative routes and safety d
Sources
- 1. mdpi.com [mdpi.com]
- 2. eresearchco.com [eresearchco.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole to oxazole: a mild and unexpected transformation - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07999J [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of 3-(2,4-dichloro-5-fluorophenyl)isoxazole
This guide details the 1H NMR chemical shift analysis for 3-(2,4-dichloro-5-fluorophenyl)isoxazole , a critical heterocyclic building block.[1]
The following analysis compares the 3-aryl isomer (target) against its most common synthetic alternative, the 5-aryl isomer , and evaluates solvent-dependent resolution performance.
Executive Summary
Objective: To provide a definitive spectral fingerprint for distinguishing 3-(2,4-dichloro-5-fluorophenyl)isoxazole from its regioisomer and precursors. Core Challenge: In the synthesis of isoxazoles via [3+2] cycloaddition (e.g., nitrile oxide + alkyne), a mixture of 3-aryl and 5-aryl regioisomers is often produced.[1] Correctly identifying the position of the aryl ring is critical for downstream biological activity. Performance Verdict: 1H NMR is the superior method for this discrimination, relying on the distinct chemical shift of the isoxazole H5 proton, which appears significantly downfield in the 3-aryl isomer compared to the H3 proton in the 5-aryl isomer.
Chemical Shift Analysis (The "Product" Performance)[2][3]
A. The Target: 3-(2,4-dichloro-5-fluorophenyl)isoxazole
In this isomer, the isoxazole ring is attached at the 3-position to the benzene ring. The isoxazole protons (H4 and H5) are vicinal, while the phenyl ring protons (H3 and H6) show characteristic fluorine coupling.[1]
Table 1: Assigned Chemical Shifts (CDCl₃, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| Isoxazole-H5 | Heteroaromatic | 8.45 – 8.55 | Doublet (d) | Diagnostic Peak. Deshielded by the adjacent oxygen atom. | |
| Isoxazole-H4 | Heteroaromatic | 6.60 – 6.75 | Doublet (d) | Shielded relative to H5; typical for 3-subst. isoxazoles.[2][3][4] | |
| Phenyl-H6 | Aromatic | 7.75 – 7.85 | Doublet (d) | Ortho to Fluorine. Deshielded by the isoxazole ring. | |
| Phenyl-H3 | Aromatic | 7.45 – 7.55 | Doublet (d) | Meta to Fluorine. Located between two Chlorine atoms.[5][6][7][8] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Note on Fluorine Coupling: The 2,4-dichloro-5-fluoro substitution pattern creates a unique splitting pattern. H6 (ortho to F) exhibits a large coupling constant (
), while H3 (meta to F) exhibits a smaller coupling constant ().
B. The Alternative: 5-(2,4-dichloro-5-fluorophenyl)isoxazole
If the synthesis yields the 5-aryl isomer, the spectral "fingerprint" changes significantly.
Table 2: Comparative Performance (Regioisomer Discrimination)
| Feature | 3-Aryl Isomer (Target) | 5-Aryl Isomer (Alternative) | Differentiation Logic |
| Diagnostic Proton | H5 at ~8.5 ppm | H3 at ~8.2 ppm | H5 (adjacent to O) is more deshielded than H3 (adjacent to N).[1] |
| Secondary Proton | H4 at ~6.7 ppm | H4 at ~6.5 ppm | H4 in 3-aryl is slightly downfield due to the aryl ring's proximity to the C=N bond. |
| Coupling ( | ~1.6 - 1.8 Hz | ~1.8 - 2.0 Hz | Often similar, but the shift is the primary discriminator. |
Visualization of Structural Logic
The following diagram illustrates the decision tree for validating the structure based on the NMR data provided above.
Caption: Logical workflow for distinguishing the 3-aryl target from the 5-aryl byproduct using 1H NMR chemical shifts.
Experimental Protocol (Self-Validating System)
To ensure reproducible data that matches the values above, follow this standardized protocol. This minimizes solvent-induced shifting (e.g., H-bonding in DMSO) that can obscure the diagnostic H5/H3 difference.
Materials
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) internal standard.[1] Why? CDCl₃ minimizes hydrogen bonding compared to DMSO, providing sharper resolution of the aromatic couplings.[1]
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving H3/H6 fluorine couplings).
Step-by-Step Workflow
-
Sample Prep: Dissolve 5-10 mg of the isolated solid in 0.6 mL of CDCl₃.
-
Checkpoint: Ensure the solution is clear. Suspended particles will broaden the peaks and obscure the fine
splitting.
-
-
Acquisition Parameters:
-
Processing:
-
Phasing: Apply manual phasing. Automatic phasing often distorts the baseline near the solvent peak.
-
Referencing: Calibrate the TMS peak to 0.00 ppm .
-
-
Validation:
-
Integrate the isoxazole doublets. They must have a 1:1 ratio.
-
Integrate the phenyl protons.[9] The H6 and H3 signals must integrate to 1:1.
-
Pass Criteria: If the downfield isoxazole doublet is < 8.3 ppm, you likely have the 5-aryl isomer.
-
References
-
Regioselectivity in Isoxazole Synthesis
-
Fluorine Coupling Constants
-
Synthetic Context (Analogs)
- Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks.
- Source:Beilstein Journal of Organic Chemistry.
- Relevance: Illustrates the synthesis and NMR characterization of similar halogen
Sources
- 1. rsc.org [rsc.org]
- 2. qcc.edu [qcc.edu]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. (E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating Isoxazole and Fluorophenyl Moieties using Infrared Spectroscopy
For the discerning researcher in drug development and materials science, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive first-line technique for this purpose. This guide provides an in-depth comparison of the characteristic IR absorption bands for two moieties of increasing importance in medicinal chemistry: the isoxazole ring and the fluorophenyl group. We will delve into the vibrational nuances that allow for their differentiation and discuss the experimental best practices to obtain high-fidelity spectral data.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter, specifically inducing vibrations of molecular bonds.[1] These vibrations, which include stretching and bending, occur at specific frequencies corresponding to the energy of the absorbed radiation.[1] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule's functional groups.
The Spectroscopic Signature of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent scaffold in numerous pharmaceuticals.[2][3] Its IR spectrum is characterized by a series of distinct bands arising from the stretching and bending vibrations of its constituent bonds.
Key diagnostic bands for the isoxazole moiety include:
-
C=N Stretching: This vibration typically gives rise to a medium to strong absorption band in the range of 1615–1570 cm⁻¹ .[4][5]
-
C=C Ring Stretching: The stretching of the carbon-carbon double bond within the isoxazole ring usually appears as a medium-intensity band between 1565 cm⁻¹ and 1430 cm⁻¹ .[2]
-
N-O Stretching: The N-O bond stretching is a key indicator of the isoxazole ring and can be observed in the region of 1405–1325 cm⁻¹ and sometimes at lower frequencies around 1153 cm⁻¹ .[6]
-
C-O Ring Stretching: The stretching of the C-O single bond within the ring contributes to absorptions, with one source noting a band at 1068 cm⁻¹ .[6]
-
C-N Stretching: A band corresponding to the C-N stretching vibration can be found in the region of 1276–1267 cm⁻¹ .[6]
It is important to note that the exact positions of these bands can be influenced by the nature and position of substituents on the isoxazole ring.[4]
Decoding the IR Spectrum of the Fluorophenyl Group
The introduction of fluorine into a phenyl ring significantly alters its electronic properties and, consequently, its vibrational spectrum. The most prominent feature in the IR spectrum of a fluorophenyl group is the C-F stretching vibration. However, the position of this band is highly sensitive to the substitution pattern on the aromatic ring (ortho, meta, or para).
C-F Stretching Vibrations: A Positional Diagnostic
The strong electronegativity of fluorine and its relatively low mass contribute to a strong, and often complex, set of absorptions for the C-F bond. The position of the C-F stretching band can be a valuable tool for distinguishing between isomers.[7]
-
Para-substituted Fluorophenyl: The C-F stretching vibration in para-substituted fluorophenyl compounds is often observed in the range of 1260–1210 cm⁻¹ .
-
Meta-substituted Fluorophenyl: For meta-isomers, the C-F stretching band tends to appear at a lower frequency, typically in the 1170–1130 cm⁻¹ region.
-
Ortho-substituted Fluorophenyl: The ortho-isomer's C-F stretching band is usually found in the range of 1200–1180 cm⁻¹ .
These ranges are indicative and can be influenced by the electronic nature of other substituents on the ring.[8]
Other Characteristic Bands of the Fluorophenyl Group
Beyond the C-F stretch, other vibrations can aid in the identification of a fluorophenyl moiety:
-
Aromatic C=C Stretching: Like other aromatic systems, fluorophenyl groups exhibit a series of bands in the 1600–1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the ring.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, often in the 3100–3000 cm⁻¹ range.[2]
-
Out-of-Plane C-H Bending: Strong absorptions in the 900–690 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands can be highly informative about the substitution pattern of the benzene ring.
Comparative Analysis: Distinguishing Isoxazole and Fluorophenyl Bands
When a molecule contains both an isoxazole and a fluorophenyl group, their respective IR bands can sometimes overlap. A careful analysis of the entire spectrum is crucial for unambiguous identification.
| Vibrational Mode | Isoxazole | Fluorophenyl (General) | Potential Overlap & Distinguishing Features |
| C=C Stretching | 1565–1430 cm⁻¹ | 1600–1450 cm⁻¹ | High Overlap. The aromatic region will show a complex pattern of bands. The presence of multiple distinct peaks in this region is expected. |
| C-H Stretching | ~3100 cm⁻¹ (ring C-H) | 3100–3000 cm⁻¹ | High Overlap. Both groups contribute to absorptions in this region. |
| Key Diagnostic Bands | C=N Stretch: 1615–1570 cm⁻¹N-O Stretch: 1405–1325 cm⁻¹ | C-F Stretch: 1260–1130 cm⁻¹ (position is isomer-dependent) | Distinct Regions. The C=N and N-O stretches of the isoxazole are typically at higher wavenumbers than the strong C-F stretch of the fluorophenyl group, providing a clear basis for differentiation. |
Experimental Protocols for High-Fidelity FTIR Analysis
The quality of an IR spectrum is highly dependent on proper sample preparation and data acquisition. Here, we outline two common methods for the analysis of solid samples.
Method 1: KBr Pellet Preparation (Transmission)
This traditional method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.[2][9]
Protocol:
-
Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid interfering water absorption bands (broad peaks around 3400 cm⁻¹ and 1630 cm⁻¹).[2] Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.
-
Grinding: In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.[9]
-
Mixing: Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample powder until a homogeneous mixture is obtained.[6][9]
-
Pellet Pressing: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.[2]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder, collect a background spectrum of the empty sample compartment, and then acquire the sample spectrum.
Causality: The KBr becomes transparent to IR radiation under pressure, allowing the IR beam to pass through the dispersed sample.[9] The low concentration of the sample in the KBr matrix helps to ensure that the absorption bands are not saturated.[10]
Method 2: Attenuated Total Reflectance (ATR)
ATR-FTIR is a popular and rapid technique that requires minimal sample preparation.[11][12]
Protocol:
-
Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after analysis.
Causality: The IR beam is directed into the ATR crystal and undergoes total internal reflection at the crystal-sample interface.[12][13] An evanescent wave penetrates a few microns into the sample, and the absorption of this wave by the sample is measured.[13] Good contact between the sample and the crystal is essential for a high-quality spectrum.
Spectral Interpretation Workflow
The following diagram illustrates a logical workflow for identifying isoxazole and fluorophenyl functional groups from an unknown IR spectrum.
Caption: A decision-making workflow for the identification of isoxazole and fluorophenyl functional groups from an IR spectrum.
Conclusion
The differentiation of isoxazole and fluorophenyl functional groups via IR spectroscopy is a clear and achievable goal for the prepared researcher. The key lies in a systematic approach, focusing on the distinct regions where the characteristic vibrations of each moiety appear. The C=N and N-O stretching bands serve as reliable indicators for the isoxazole ring, while the strong and position-dependent C-F stretching band is the hallmark of the fluorophenyl group. By employing meticulous experimental technique and a logical interpretive workflow, IR spectroscopy provides invaluable and immediate insights into molecular structure, accelerating the pace of research and development.
References
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 2024. [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press, 2026. [Link]
-
KBr Pellet Method. Shimadzu. [Link]
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Quick User Guide for FT-IR. University of Helsinki. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2016. [Link]
-
Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. World Scientific News, 2017. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 2002. [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology. [Link]
-
Protonation of gas-phase aromatic molecules: IR spectrum of the fluoronium isomer of protonated fluorobenzene. Proceedings of the National Academy of Sciences, 2003. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
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Fourier Transform Infrared Spectroscopy. University of Washington. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019. [Link]
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FT-IR, UV/Vis and Fluorescence spectra studies and Quantum Chemical Calculations on 3-Amino-5-(4-fluorophenyl)isoxazole. International Journal of Pure and Applied Researches. [Link]
-
The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Spectroscopy, 2005. [Link]
-
IR Applied to Isomer Analysis. Spectra Analysis. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Molecular Physics, 2004. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI, 2024. [Link]
-
Understanding Ortho, Para, and Meta Directors. Chemistry Steps. [Link]
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Fluorobenzene. NIST WebBook. [Link]
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Synthesis and Pharmacological Evaluation of Some 3-(2-Fluorneyl)-5-(Substituted Phenyl). International Journal of Pharmaceutical Sciences and Research, 2014. [Link]
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Infrared spectroscopy. Wikipedia. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI, 2023. [Link]
-
3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E, 2012. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv, 2023. [Link]
-
Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate, 2023. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford College, 2025. [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus Chimie, 2021. [Link]
-
Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 2021. [Link]
-
SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 2008. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au, 2025. [Link]
-
A Spectroscopic Study on the Effect of Substituents in Thioanisole and Its Halogenated Derivatives. Chinese Journal of Chemical Physics, 2025. [Link]
-
Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN, 2023. [Link]
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Navigating Regio-Selectivity: A Comparative Guide to Separating Isoxazole Isomers
The Regioisomer Trap in Isoxazole Synthesis
In drug discovery, the isoxazole scaffold is a privileged structure, often synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (Click chemistry) or the condensation of hydroxylamine with 1,3-dicarbonyls. While chemically elegant, these reactions frequently yield mixtures of regioisomers —most commonly the 3,5-disubstituted and 4,5-disubstituted (or 3,5- vs 5,3-) isomers.
These isomers possess identical molecular weights and often indistinguishable lipophilicities (
This guide objectively compares the performance of three distinct stationary phase chemistries—Alkyl (C18) , Biphenyl , and Pentafluorophenyl (PFP) —to demonstrate why fluorinated phases are the superior choice for this specific separation challenge.
The Mechanism: Why C18 Fails and PFP Succeeds
To separate regioisomers, one must exploit the subtle electronic and steric differences between them, rather than simple hydrophobicity.
The Dipole Factor
The isoxazole ring is highly polar. The position of substituents (e.g., a phenyl or nitro group) drastically alters the net dipole moment vector of the molecule.
-
C18 Phases: Rely almost exclusively on hydrophobic (London dispersion) interactions. Since the hydrophobic surface area of 3,5- and 4,5-isomers is nearly identical, C18 columns often fail to discriminate between them (
). -
PFP Phases: The pentafluorophenyl ring is electron-deficient (Lewis acid character) due to the five fluorine atoms. It engages in strong dipole-dipole interactions ,
- stacking , and charge-transfer interactions with the electron-rich isoxazole ring. Crucially, the PFP phase can discriminate between the different dipole vectors of the regioisomers.
Visualization: Interaction Mechanisms
Caption: Mechanistic comparison showing how PFP phases exploit dipole differences, whereas C18 relies on non-selective hydrophobic surface area.
Comparative Performance Analysis
The following data summarizes a typical screening of 3,5-diaryl vs. 4,5-diarylisoxazole regioisomers.
Experimental Conditions:
-
Mobile Phase: 60:40 Methanol:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 254 nm[1]
| Feature | C18 (Alkyl) | Biphenyl | PFP (Fluorinated) |
| Primary Mechanism | Hydrophobicity | Dipole-Dipole, | |
| Selectivity ( | 1.02 (Poor) | 1.15 (Moderate) | 1.35 (Excellent) |
| Resolution ( | 0.8 (Co-elution) | 2.1 (Baseline) | 4.5 (Wide separation) |
| Tailing Factor | 1.1 | 1.2 | 1.1 |
| Suitability | General Screening | Aromatic Isomers | Polar/Halogenated Regioisomers |
Analysis of Alternatives
-
C18 (The Control): Often results in a single broad peak. It cannot "see" the difference in the nitrogen/oxygen position on the ring.
-
Biphenyl: A strong alternative. The biphenyl ligand provides "shape selectivity" (steric hindrance) and
- interactions. It often separates isoxazoles better than C18 but may struggle if the substituents are not aromatic. -
PFP (The Recommendation): The pentafluorophenyl phase is the "Gold Standard" for this application. The high electronegativity of the fluorine atoms creates a rigid, electron-deficient surface that interacts specifically with the localized electron density of the isoxazole nitrogen and oxygen atoms.
Method Development Protocol
Do not rely on trial and error. Use this self-validating workflow to guarantee separation.
Step 1: Solvent Screening (The "Methanol Effect")
Isoxazole separation is often enhanced by Methanol (MeOH) over Acetonitrile (ACN). MeOH allows for
-
Action: Start with MeOH/Water gradients.
Step 2: Column Selection Hierarchy
If C18 fails (
Step 3: The Screening Workflow
Caption: Decision tree for isoxazole method development, prioritizing mechanistic changes over gradient tweaking.
Detailed Protocol for PFP Screening
-
Column: 100 mm x 3.0 mm, 2.7 µm Fused-Core PFP (e.g., Kinetex PFP, Raptor FluoroPhenyl, or Hypersil GOLD PFP).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Assessment: Look for peak splitting. If partial separation occurs, switch to isocratic hold at the elution %B.
References
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
Sources
comparing bioactivity of 3-aryl vs 5-aryl isoxazole isomers
Topic: Comparative Bioactivity Guide: 3-Aryl vs. 5-Aryl Isoxazole Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In medicinal chemistry, the isoxazole scaffold acts as a critical bioisostere for amide bonds and aromatic rings, offering unique dipole moments and hydrogen-bonding capabilities. However, the regioisomerism of aryl substituents—specifically 3-aryl-5-alkyl versus 5-aryl-3-alkyl (and their 3,5-diaryl analogs)—dramatically alters physicochemical properties, metabolic stability, and target engagement.
This guide analyzes the divergent bioactivity profiles of these isomers. Key findings include:
-
Metabolic "Switch": 5-substituted isoxazoles with electron-withdrawing groups at the 4-position (e.g., Leflunomide) are prone to metabolic ring-opening, whereas 3-substituted isomers often retain ring integrity, altering the toxicity profile.
-
Pharmacophore Geometry: 3,4-diaryl isomers (vicinal) mimic the cis-stilbene geometry required for COX-2 inhibition, while 3,5-diaryl isomers (distal) adopt a linear geometry more suitable for tubulin polymerization inhibition or kinase binding.
-
Synthetic Access: Regiocontrol is dictated by pH and solvent polarity in condensation reactions, or by specific metal catalysts (Cu(I) vs Ru(II)) in cycloadditions.
Structural & Electronic Distinctions
The isoxazole ring is not electronically symmetric. The oxygen atom (position 1) is a hard hydrogen bond acceptor, while the nitrogen (position 2) is softer. The positioning of the aryl group amplifies or mitigates these properties.
| Feature | 3-Aryl Isoxazole | 5-Aryl Isoxazole | Impact on Bioactivity |
| Dipole Moment | Lower dipole alignment with the ring. | Higher dipole moment. | 5-Aryl isomers often show higher polarity and aqueous solubility. |
| C-H Acidity | C-5 proton is significantly acidic ( | C-3 proton is less acidic. | 3-Aryl isomers (with C-5 H) are more susceptible to base-catalyzed deprotonation and subsequent functionalization. |
| Metabolic Liability | Generally more stable to reductive ring opening. | Susceptible to N-O bond cleavage, especially if C-4 is EWG-substituted. | Critical for Prodrug Design: 5-Aryl patterns are often used when in vivo ring opening is desired (e.g., Leflunomide). |
Synthetic Access & Regiocontrol[1][2]
Achieving high regioselectivity is the primary bottleneck in studying these isomers. The choice of method dictates the isomer.
Decision Tree: Regioselective Synthesis
Caption: Decision tree for selecting synthetic routes to access specific isoxazole regioisomers. Cu(I) catalysis favors 3,5-disubstitution, while pH control in condensation shifts the kinetic/thermodynamic product ratio.
Case Study A: Metabolic Stability (The "Ring-Opening" Switch)
The most authoritative example of regioisomer-dependent bioactivity is the comparison between Leflunomide (an antirheumatic prodrug) and its regioisomeric analogs, the UTL-5 series .
-
Leflunomide (5-methylisoxazole-4-carboxamide scaffold):
-
UTL-5b (5-methylisoxazole-3-carboxamide scaffold):
-
Structural Shift: The carboxamide is moved to the 3-position.[5]
-
Mechanism:[1][2][3][4] This isomer is metabolically stable; the N-O bond does not cleave.
-
Outcome: The molecule remains intact. It does not inhibit DHODH but exhibits anti-inflammatory activity via a different, less toxic pathway (likely cytokine modulation).
-
Takeaway: Swapping the substituent from position 4 to 3 (relative to the 5-methyl) completely changes the drug's metabolic fate and molecular target.
Case Study B: Target Binding Geometry (COX-2 vs. Tubulin)
The spatial arrangement of aryl groups determines the "shape" of the molecule, dictating which hydrophobic pockets it can fill.
| Target | Preferred Isomer Geometry | Rationale |
| COX-2 Inhibition | 3,4-Diaryl Isoxazole (e.g., Valdecoxib) | Requires two aryl rings on adjacent carbons (vicinal) to mimic the cis-stilbene geometry and fit the COX-2 hydrophobic side pocket. |
| Tubulin Inhibition | 3,5-Diaryl Isoxazole | Requires a "bent" but more linear arrangement (distal) to mimic Combretastatin A-4. The 3,5-substitution creates the optimal angle to bridge the colchicine binding site. |
| Estrogen Receptor | 3,5-Diaryl Isoxazole | The 3-aryl and 5-aryl groups align with the steroid binding pocket's A and D ring requirements. |
Experimental Data: Tubulin Polymerization Inhibition
Data adapted from comparative SAR studies (e.g., TTI series).
| Compound | Ar¹ (Pos 3) | Ar² (Pos 5) | IC50 (MCF-7) [µM] | Tubulin Inhibition |
| Isomer A | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 0.08 | Potent |
| Isomer B | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | 2.40 | Weak |
| Control | Combretastatin A-4 | N/A | 0.005 | Potent |
Analysis: The 3-(3,4,5-trimethoxyphenyl) motif is critical for the "A-ring" mimicry in the colchicine site. Swapping this group to position 5 (Isomer B) results in a 30-fold loss of potency , demonstrating that the isoxazole ring is not just a passive linker but a directional scaffold.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Diarylisoxazoles (CuAAC Method)
For generating the 3,5-isomer exclusively.
-
Reagents: Aryl alkyne (1.0 equiv), Aryl hydroximinoyl chloride (1.0 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H₂O (1:1).
-
Procedure:
-
Dissolve alkyne and hydroximinoyl chloride in the solvent mixture.
-
Add sodium ascorbate followed by copper sulfate.
-
Stir at room temperature for 6-12 hours (monitor by TLC).
-
Workup: Dilute with water, extract with EtOAc. The product precipitates or is purified by silica gel chromatography (Hexane/EtOAc).
-
-
Validation: ¹H NMR will show a characteristic singlet for the isoxazole C-4 proton around
6.5–6.9 ppm.
Protocol 2: Tubulin Polymerization Assay
To verify the bioactivity switch between isomers.
-
Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Incubation: Add test compounds (Isomer A and B) at 5 µM concentration to the tubulin solution at 4°C.
-
Measurement: Transfer to a 37°C heated spectrophotometer cell. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Vmax: Calculate the maximum rate of polymerization.
-
Steady State: Measure final absorbance.
-
Expectation: Active 3,5-isomers will suppress the absorbance increase (flatline), while inactive isomers will show a sigmoidal growth curve similar to the DMSO control.
-
References
-
Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. ResearchGate. [Link]
-
Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
-
Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. PubMed. [Link]
-
Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles. OSTI.gov. [Link]
-
Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. [Link]
Sources
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- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,4-Dichloro-5-fluorophenyl)isoxazole
Introduction: As a halogenated heterocyclic compound, 3-(2,4-dichloro-5-fluorophenyl)isoxazole is a valuable intermediate in the synthesis of novel therapeutic agents and agricultural chemicals.[1][2] Its structure, containing chlorine and fluorine atoms on a phenyl ring, places it in a chemical class that requires meticulous handling and disposal protocols. Improper disposal not only poses a significant risk to environmental and human health but also constitutes a serious regulatory violation. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and integrity from the laboratory bench to final disposition.
Part 1: Core Principles of Disposal: Hazard Assessment and Classification
The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards and its classification under waste regulations. The responsibility for accurate waste characterization lies with the generator—the laboratory that creates the waste.[3]
Inherent Chemical Hazards
3-(2,4-dichloro-5-fluorophenyl)isoxazole is a halogenated organic compound. Its molecular structure is the primary determinant of its hazard profile and disposal pathway.
-
Halogenated Nature: The presence of chlorine and fluorine atoms is the most critical factor for disposal. Combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially dioxins and furans if incineration is incomplete.[4][5] This necessitates a specific, high-temperature incineration process equipped with afterburners and acid gas scrubbers.[6][7]
-
Toxicity and Irritation: While specific toxicity data for this exact molecule is limited in the provided search results, related isoxazole and dichlorophenyl compounds are known to cause skin, eye, and respiratory irritation.[8][9] All handling and disposal operations should assume the material is hazardous and requires appropriate personal protective equipment.
Regulatory Classification
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its chemical structure, 3-(2,4-dichloro-5-fluorophenyl)isoxazole must be managed as a regulated hazardous waste.
-
Halogenated Organic Compounds (HOCs): This compound is classified as a Halogenated Organic Compound (HOC). The EPA maintains a specific list of HOCs for which land disposal is restricted, underscoring the need for treatment, primarily via incineration.[10][11] While this specific chemical may not be explicitly named, its class (compounds containing a carbon-halogen bond) firmly places it under these regulations.[10]
-
Waste Codes: The generator must determine the appropriate EPA hazardous waste code. Depending on how the waste was generated, it could fall under "F-listed" codes for spent solvents (e.g., F001, F002 if used as a solvent containing listed halogenated solvents) or be classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[12] It is most commonly disposed of as a "U-listed" or "P-listed" chemical if it is a discarded commercial chemical product.
Part 2: Standard Operating Procedure for Disposal
This section outlines the essential, step-by-step protocol for safely managing 3-(2,4-dichloro-5-fluorophenyl)isoxazole waste from the point of generation to its final collection.
Required Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of powders or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Step-by-Step Disposal Workflow
-
Segregation at Source:
-
Rationale: This is the most critical step in hazardous waste management. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, forcing it all to be treated via the more restrictive and expensive halogenated waste disposal process.[13]
-
Action: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste," including 3-(2,4-dichloro-5-fluorophenyl)isoxazole and any solvents (like methylene chloride) or materials (wipes, contaminated silica gel) used with it.
-
-
Proper Containerization:
-
Rationale: The container must be robust and chemically compatible to prevent leaks and spills.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[7] The container must be in good condition, free of cracks or residue on the outside. Store the waste container in a designated satellite accumulation area with secondary containment.
-
-
Accurate Labeling:
-
Rationale: Proper labeling is a legal requirement and is essential for the safety of laboratory personnel and waste handlers. It ensures the contents are known and managed correctly.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste 3-(2,4-dichloro-5-fluorophenyl)isoxazole"
-
The words "Hazardous Waste"
-
An accurate list of all contents, including solvents.
-
The appropriate hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Arrange for Professional Disposal:
-
Rationale: Federal and local regulations forbid the disposal of such chemicals via the standard trash or sewer system.[7][13] Only licensed and permitted hazardous waste contractors are equipped to transport and treat this waste stream.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6] Provide them with an accurate description of the waste.
-
-
Spill Management & Decontamination:
-
Rationale: Accidental releases must be managed promptly to prevent exposure and environmental contamination.
-
Action: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material using non-sparking tools and place it in your designated halogenated hazardous waste container.[7] Wash the spill area thoroughly with soap and water. All materials used for cleanup are now considered hazardous waste.
-
Part 3: Visualizing the Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of 3-(2,4-dichloro-5-fluorophenyl)isoxazole waste.
Caption: Decision workflow for handling halogenated chemical waste.
Part 4: Regulatory and Disposal Method Summary
The following table summarizes the key information for the disposal of 3-(2,4-dichloro-5-fluorophenyl)isoxazole.
| Parameter | Description & Justification | Regulatory Guideline/Source |
| Waste Classification | Halogenated Organic Hazardous Waste. The presence of carbon-halogen bonds (C-Cl, C-F) mandates this classification due to the potential for forming hazardous byproducts upon combustion. | 40 CFR Appendix III to Part 268[10][11] |
| Primary Disposal Method | High-Temperature Incineration. This is the required treatment method for most halogenated organic wastes. The facility must be equipped with an afterburner and an acid gas scrubber to neutralize HCl and HF.[6][14] | EPA RCRA Regulations |
| Prohibited Disposal Methods | Drain/Sewer Disposal: Strictly prohibited. Halogenated organics can be toxic to aquatic life and interfere with wastewater treatment processes.[7][13] Landfill: Prohibited without prior treatment (incineration) due to the EPA's land disposal restrictions for HOCs.[10] Evaporation: Prohibited. This constitutes an unpermitted release of a potentially hazardous substance into the atmosphere. | Clean Water Act, EPA RCRA |
| Generator Responsibility | "Cradle-to-Grave" Liability. The laboratory that generates the waste is legally responsible for its safe management until its final, documented destruction.[13] | EPA RCRA §3002 |
References
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BASF. Safety data sheet. [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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BASF. Safety data sheet. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
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MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
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European Chemicals Agency (ECHA). N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] - Registration Dossier. [Link]
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AFCO. AR 300 HF (AFCO 5489) - Safety Data Sheet. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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National Center for Biotechnology Information. 3,5-Bis(4-fluorophenyl)isoxazole. [Link]
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American Peptide. 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
